3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
The compound is a type of chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless liquid at room temperature .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is also used as an organic boron reagent in organic synthesis .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is often used as a boronic ester synthesis reagent, playing a key role in C-C bond formation, oxidation, and reduction reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H18BNO3 and a molecular weight of 235.09 . It has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 .Scientific Research Applications
Synthesis of Novel Copolymers
This compound can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can have unique optical and electrochemical properties, making them useful in various fields such as organic electronics and photonics.
Borylation
Compounds with similar structures, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic C-H bond of alkylbenzenes . This process forms pinacol benzyl boronate, which can be used in further synthetic transformations.
Hydroboration
Similar compounds have also been used in the hydroboration of alkyl or aryl alkynes and alkenes . This reaction is often used in organic synthesis to convert alkenes and alkynes into organoboranes, which can then be converted into alcohols or amines.
Mechanism of Action
Target of Action
Similar compounds like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often used in the synthesis of novel copolymers .
Mode of Action
It’s known that methoxyboronic acid pinacol ester, a similar compound, plays a key role in the formation of c-c bonds, oxidation, and reduction reactions .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Pharmacokinetics
It’s known that similar compounds are sensitive to moisture and should be stored away from oxidizing agents .
Result of Action
It’s known that similar compounds are used in the synthesis of novel copolymers, which can have various applications in materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds are sensitive to moisture and should be stored in a cool, dry, and well-ventilated condition .
Safety and Hazards
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYRZNAVQGTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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